molecular formula C25H21N3O6S B11441165 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(m-tolyl)acetate

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(m-tolyl)acetate

Cat. No.: B11441165
M. Wt: 491.5 g/mol
InChI Key: PDJCWDZTJDXCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-methylphenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable diketone to form the pyrazole ring. Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride introduces the sulfonyl group, and esterification with 3-methylphenylacetyl chloride completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include the corresponding sulfonic acids or sulfonamides.

    Reduction: Products include the corresponding amines.

    Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro and sulfonyl groups can play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzenesulfonyl chloride: Shares the nitrobenzenesulfonyl group but lacks the pyrazole ring.

    3-methyl-4-nitrobenzenesulfonyl chloride: Similar structure but different substitution pattern.

    1-phenyl-1H-pyrazol-5-yl acetate: Contains the pyrazole ring but lacks the nitrobenzenesulfonyl group.

Uniqueness

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H21N3O6S

Molecular Weight

491.5 g/mol

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3-methylphenyl)acetate

InChI

InChI=1S/C25H21N3O6S/c1-17-7-6-8-19(15-17)16-23(29)34-25-24(18(2)26-27(25)20-9-4-3-5-10-20)35(32,33)22-13-11-21(12-14-22)28(30)31/h3-15H,16H2,1-2H3

InChI Key

PDJCWDZTJDXCSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.